2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline
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Overview
Description
2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of two bromine atoms, a methoxy group, and a benzyl group attached to the aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline typically involves the following steps:
Bromination: The starting material, aniline, undergoes bromination to introduce bromine atoms at specific positions on the aromatic ring.
Benzylation: The final step involves the attachment of the benzyl group to the nitrogen atom of the aniline core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of new aniline derivatives.
Scientific Research Applications
2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The pathways involved may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(2-bromophenyl)aniline: Lacks the methoxy and benzyl groups, leading to different chemical properties.
N-(4-Methoxybenzyl)aniline: Lacks the bromine atoms, resulting in different reactivity and applications.
2-Bromo-N-(4-methoxybenzyl)aniline: Lacks one bromine atom, which may affect its chemical behavior.
Uniqueness
2-Bromo-N-(2-bromophenyl)-N-(4-methoxybenzyl)aniline is unique due to the presence of both bromine atoms and the methoxybenzyl group
Properties
Molecular Formula |
C20H17Br2NO |
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Molecular Weight |
447.2 g/mol |
IUPAC Name |
2-bromo-N-(2-bromophenyl)-N-[(4-methoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C20H17Br2NO/c1-24-16-12-10-15(11-13-16)14-23(19-8-4-2-6-17(19)21)20-9-5-3-7-18(20)22/h2-13H,14H2,1H3 |
InChI Key |
PZBYAUDELNZMDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC=CC=C2Br)C3=CC=CC=C3Br |
Origin of Product |
United States |
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